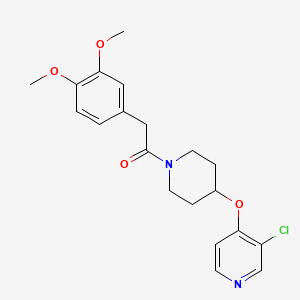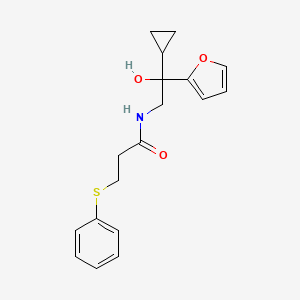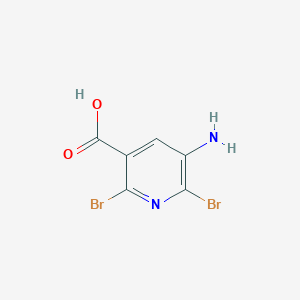![molecular formula C17H21NO5S B2481704 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acrylamide CAS No. 2321332-94-7](/img/structure/B2481704.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of acrylamide derivatives, including those incorporating benzo[d][1,3]dioxol and tetrahydrothiophen motifs, is significant in various fields of chemistry and material science. These compounds are known for their diverse applications, ranging from materials science to pharmaceutical research, due to their unique chemical properties and structural versatility.
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves multistep synthetic routes, including condensation, acylation, and polymerization reactions. For instance, Kumara et al. (2018) detailed the synthesis of a novel pyrazole derivative incorporating a benzo[d][1,3]dioxol moiety, highlighting the use of elemental analysis, FT-IR, NMR, MS, and UV-visible spectra for characterization, and X-ray diffraction for structure confirmation (Kumara et al., 2018).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of acrylamide derivatives, providing insights into their conformation, bonding, and stereochemistry. The study by Kumara et al. (2018) is an example where single-crystal X-ray diffraction was utilized to confirm the molecular structure of a synthesized compound.
Chemical Reactions and Properties
Acrylamide derivatives engage in various chemical reactions, including polymerization and cycloaddition, influenced by their functional groups. The controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT (reversible addition−fragmentation chain transfer) was explored by Mori et al. (2005), showcasing the synthesis of polymers with narrow polydispersity and controlled molecular weight (Mori et al., 2005).
Scientific Research Applications
Overview of Acrylamide Research
Acrylamide, a compound with industrial and food-related significance, has been extensively studied due to its presence in cooked foods and its potential health effects. The research covers a broad spectrum from its chemistry and biochemistry to its safety and methods to mitigate its formation and toxicity.
Chemistry and Biochemistry
Acrylamide's formation through the Maillard reaction during food processing has spurred investigations into its chemistry and biochemistry, focusing on understanding its generation and exploring strategies to reduce its presence in food products. Studies encompass the analysis of its formation mechanisms, including the role of asparagine and reducing sugars, and the exploration of mitigation techniques through process optimization and the use of additives or enzymatic treatments (Friedman, 2003).
Safety and Toxicological Studies
The safety and toxicological aspects of acrylamide have been rigorously assessed, examining its neurotoxic, genotoxic, carcinogenic, and reproductive effects. Neurotoxicity is a well-documented effect in humans at high exposure levels, with studies indicating potential risks for carcinogenicity and reproductive toxicity based on animal models. These concerns necessitate ongoing research to clarify acrylamide's impacts on health and develop strategies for exposure reduction (Pennisi et al., 2013).
Mitigation and Risk Assessment
Efforts to mitigate acrylamide's formation in foods have led to various strategies, from selecting low-precursor ingredients to optimizing cooking processes. Research continues to refine these approaches and assess their effectiveness in reducing dietary acrylamide exposure without compromising food quality and safety. The comprehensive evaluation of these methods is crucial for developing practical recommendations for both industry and consumers (Pedreschi et al., 2014).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c19-6-7-23-17(5-8-24-11-17)10-18-16(20)4-2-13-1-3-14-15(9-13)22-12-21-14/h1-4,9,19H,5-8,10-12H2,(H,18,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKYUELGEXLDPL-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)
![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)



![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)


![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)